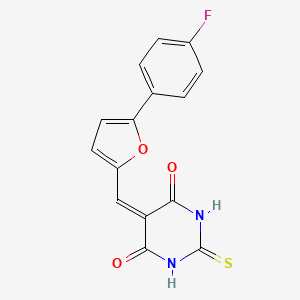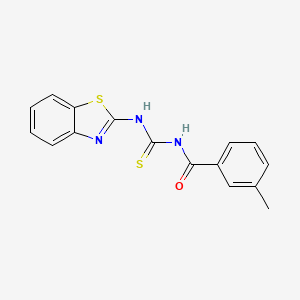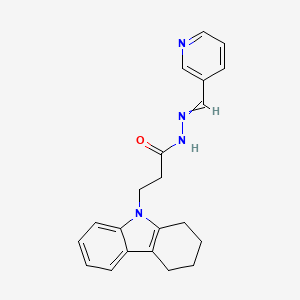![molecular formula C18H11BrN2O5 B11645473 2-{[(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B11645473.png)
2-{[(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting with the bromination of 1,3-benzodioxole. This is followed by the formation of a cyanoprop-2-enamide intermediate, which is then coupled with benzoic acid under specific reaction conditions. The process requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2E)-3-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
- 2-[(2E)-3-(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
- 2-[(2E)-3-(6-IODO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
Uniqueness
The uniqueness of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID lies in its brominated benzodioxole structure, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C18H11BrN2O5 |
|---|---|
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
2-[[(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H11BrN2O5/c19-13-7-16-15(25-9-26-16)6-10(13)5-11(8-20)17(22)21-14-4-2-1-3-12(14)18(23)24/h1-7H,9H2,(H,21,22)(H,23,24)/b11-5+ |
Clave InChI |
MDCVJSTUGFDXJJ-VZUCSPMQSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)
![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)

![N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11645413.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645422.png)
![Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645442.png)
![3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645444.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B11645447.png)
![5-benzyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11645451.png)

![1'-Benzyl-1',2'-dihydro-[2,3'-biquinolin]-2'-one](/img/structure/B11645465.png)
